Allosteric PRMT3 Binding Affinity vs. Benchmark
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate (free base form) binds to the human PRMT3 methyltransferase domain with an EC₅₀ of 1,300 nM in a protein stabilization assay using HEK293‑expressed ePL‑tagged PRMT3 (residues 211–531) [1]. This value is approximately 130‑fold weaker than the allosteric PRMT3 inhibitor compound 4 (IC₅₀ ~10 nM) reported in the same target family [2]. The quantitative gap establishes this compound as a low‑potency fragment, making it directly suitable as a negative control or as a starting core for structure‑based optimization, whereas compound 4 is a potent tool compound unsuitable for these purposes [1][2].
| Evidence Dimension | Allosteric PRMT3 binding potency |
|---|---|
| Target Compound Data | EC₅₀ = 1,300 nM |
| Comparator Or Baseline | Compound 4 (allosteric PRMT3 inhibitor): IC₅₀ ~10 nM |
| Quantified Difference | ~130‑fold lower potency for the target compound |
| Conditions | ePL‑tagged human PRMT3 (211–531) expressed in HEK293 cells; protein stabilization assay |
Why This Matters
This potency differential defines the compound’s role as a fragment‑level starting point or negative control, directly impacting procurement for SAR campaigns versus the use of a potent tool compound.
- [1] BindingDB. BDBM50247349 (CHEMBL4072005). EC₅₀ 1.30E+3 nM for human PRMT3. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 View Source
- [2] Kaniskan, H. Ü., et al. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). J. Med. Chem. 2018, 61, 1204–1217. https://doi.org/10.1021/acs.jmedchem.7b01614 View Source
